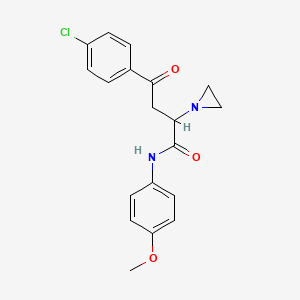
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is a complex organic compound that belongs to the class of polyols. This compound is characterized by the presence of multiple hydroxyl groups and ester linkages, making it a versatile molecule with various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate typically involves esterification reactions. The starting material, 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, is reacted with the respective carboxylic acids (pentanoic acid, hexanoic acid, octanoic acid, and decanoic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component of biodegradable medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing the physical and chemical properties of the materials it is incorporated into. In biological systems, it may interact with cellular components, affecting processes such as cell adhesion and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol: Another polyol with four hydroxyl groups, used in similar applications.
Trimethylolpropane: A triol used in the production of alkyd resins and polyurethanes.
Glycerol: A triol commonly used in pharmaceuticals and cosmetics.
Uniqueness
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, pentanoate, hexanoate, octanoate, decanoate is unique due to its combination of multiple ester and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
Propriétés
Formule moléculaire |
C34H62O8 |
|---|---|
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
[2-(hexanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate |
InChI |
InChI=1S/C34H62O8/c1-5-9-13-15-16-18-21-25-33(38)42-29-34(26-39-30(35)22-12-8-4,27-40-31(36)23-19-11-7-3)28-41-32(37)24-20-17-14-10-6-2/h5-29H2,1-4H3 |
Clé InChI |
XHVYDBZZZRKMFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCCC)COC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















